(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Übersicht

Beschreibung

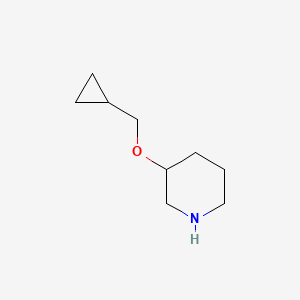

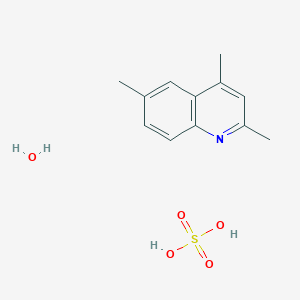

“(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 g/mol . It is intended for research use only and is not suitable for human or veterinary use.

Synthesis Analysis

The synthesis of similar compounds involves the use of hydrogen chloride in water and ethyl acetate at temperatures between 0 and 22°C . The reaction conditions and yield vary depending on the specific synthesis process .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H19ClN2O2 . The average mass is 222.712 Da and the mono-isotopic mass is 222.113510 Da .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a molecular weight of 222.71 g/mol. Other specific physical and chemical properties such as boiling point, solubility, and lipophilicity are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

1. Synthesis of Pharmaceutically Active Substances

The compound serves as an important intermediate in the synthesis of various pharmaceutically active substances. An economical synthesis method was developed from L-aspartic acid, optimizing reaction conditions for potential industrial preparation. This synthesis process is characterized by its use of readily available starting materials, mild reaction conditions, and cost-efficiency, making it significant for large-scale production (Han et al., 2018).

2. Catalyzed Multicomponent Reactions

It's used in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This method allows for the switchable synthesis of pyrroles and their bicyclic analogues. Notably, tert-butylamine, related to the compound , plays a crucial role in these reactions by reacting with in situ generated carbon dioxide, forming a carbamic acid that serves as a nucleophile (Qiu, Wang, & Zhu, 2017).

3. Asymmetric Synthesis and Antibacterial Applications

The compound is instrumental in the asymmetric synthesis of antibacterial agents. For instance, it's used in the synthesis of quinolonecarboxylic acid class of antibacterial agents, exhibiting significant in vitro and in vivo activity. The enantiomerically pure synthesis highlights its role in producing substances with specific configurations, essential for their biological activity (Rosen et al., 1988).

4. Intermediates in Asymmetric Synthesis of Amines

N-tert-butanesulfinyl imines, related to the compound, are exceedingly versatile intermediates for the asymmetric synthesis of amines. They are used in synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This showcases the compound's role in producing chiral amines, crucial in pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).

5. Microwave-Assisted Synthesis and Antimicrobial Activity

The compound is used in microwave-assisted synthesis of novel pyrrolidine derivatives, showcasing its role in facilitating efficient and rapid synthetic processes. Its derivatives have been tested for antimicrobial activities, indicating its potential in drug discovery and development (Sreekanth & Jha, 2020).

6. Synthesis of Cyclic Amino Acid Esters

It's involved in the synthesis of cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. These compounds have significant applications, especially in understanding their crystal structures for further applications in material science and pharmaceuticals (Moriguchi et al., 2014).

7. Synthesis of Chiral Serine Derivatives

It plays a role in the synthesis and characterization of chiral serine derivatives, which are important precursors for synthesizing medicinally significant candidates. The preservation of stereochemistry in these syntheses is crucial for their pharmacological effectiveness (Khadse & Chaudhari, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQHLWCRRNDFIY-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662461 | |

| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874140-63-3 | |

| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)

![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)